molecular formula C4H8O B156178 1,2-Epoxybutane CAS No. 106-88-7

1,2-Epoxybutane

Cat. No.: B156178
CAS No.: 106-88-7
M. Wt: 72.11 g/mol
InChI Key: RBACIKXCRWGCBB-UHFFFAOYSA-N
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Description

1,2-Epoxybutane, also known as ethyloxirane, is an organic compound with the chemical formula C4H8O. It is a chiral epoxide, meaning it has a three-membered ring structure with an oxygen atom and two carbon atoms. This compound is typically a colorless liquid with a characteristic ether-like odor. It is used in various industrial applications due to its reactivity and ability to form polymers.

Mechanism of Action

Target of Action

1,2-Epoxybutane, also known as 2-Ethyloxirane, is a chiral epoxide prepared by the oxidation of 1-butene . It is used as a monomer to synthesize novel initiators via ring-opening polymerization . These initiators can be used to prepare complex macromolecules such as grafted polyamides . It can also be used to functionalize polyethyleneimine, which is used in the synthesis of oxidation-stable adsorbents for CO2 capture .

Mode of Action

The mode of action of this compound involves the formation of the dihydropyrrolebenzimidazole derivative, followed by the opening of the imidazole ring . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of complex macromolecules.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the synthesis of novel initiators via ring-opening polymerization . This process leads to the formation of complex macromolecules such as grafted polyamides . Additionally, it is used to functionalize polyethyleneimine, which is used in the synthesis of oxidation-stable adsorbents for CO2 capture .

Pharmacokinetics

For instance, it has a vapor pressure of 140 mmHg at 20 °C , suggesting that it can be easily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of this compound’s action is the formation of complex macromolecules such as grafted polyamides . It also leads to the functionalization of polyethyleneimine, which is used in the synthesis of oxidation-stable adsorbents for CO2 capture . These molecular and cellular effects contribute to the compound’s utility in various applications.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reactivity of epoxides in the gas phase is important due to their wide distribution in the atmosphere . The kinetic rate constants for the oxidation of epoxides, including this compound, have been observed to increase as a CH2 group is added to the hydrocarbon chain . This suggests that the compound’s action, efficacy, and stability can be influenced by its chemical structure and the surrounding environment.

Biochemical Analysis

Biochemical Properties

1,2-Epoxybutane can be used as a monomer to synthesize novel initiators via ring-opening polymerization . These initiators can be used to prepare complex macromolecules such as grafted polyamides . It can also be used to functionalize polyethyleneimine, which is used in the synthesis of oxidation-stable adsorbents for CO2 capture .

Cellular Effects

It has been observed that this compound can cause acute toxic effects in mammals . In 90-day inhalation studies with rats and mice, this compound mainly caused nasal lesions .

Molecular Mechanism

It is known that this compound is a reactive monomer which can polymerize exothermically . It also undergoes atmospheric hydrolysis .

Temporal Effects in Laboratory Settings

This compound is extremely flammable and reacts with water and other sources of labile hydrogen, especially in the presence of acids, bases, or other oxidizing substances . It undergoes atmospheric hydrolysis, with an atmospheric half-life for oxidation estimated to be 629–six days .

Dosage Effects in Animal Models

In animal models, this compound has been shown to produce nasal papillary adenomas in rats of both sexes and pulmonary alveolar/bronchiolar tumors in male rats . The effects of different dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

It is known that this compound can be used as a monomer to synthesize novel initiators via ring-opening polymerization .

Transport and Distribution

This compound has a water solubility of 59 g/l, a vapor pressure of 227 hPa, and a log Kow of 0.68 . According to Mackay I air is the main target compartment for this compound (89 %), while 11 % partitions to water . The substance has no considerable potential for bio- and geoaccumulation (log Pow = 0.68) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxybutane is primarily synthesized through the oxidation of 1-butene. One common method involves using hydrogen peroxide as the oxidizing agent in the presence of a titanium silicate catalyst. This method is favored for its high selectivity and environmentally friendly process .

Industrial Production Methods

The industrial production of this compound often employs the chlorohydrination process. In this method, 1-butene reacts with hypochlorous acid to form 1-chlorobutan-2-ol, which is then dehydrochlorinated to yield this compound. This process, however, generates significant amounts of waste and is being gradually replaced by more sustainable methods .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxybutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols.

    Polymerization: It can polymerize to form polyethers, which are used in the production of various plastics and resins.

    Oxidation: It can be further oxidized to form butane-1,2-diol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Epoxybutane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Epoxybutane is unique due to its balance of reactivity and stability. Its moderate chain length allows it to be used in a variety of applications without the steric hindrance seen in longer-chain epoxides. Additionally, its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Properties

IUPAC Name

2-ethyloxirane
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InChI

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3
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InChI Key

RBACIKXCRWGCBB-UHFFFAOYSA-N
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Canonical SMILES

CCC1CO1
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Molecular Formula

C4H8O
Record name 1,2-BUTYLENE OXIDE
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Related CAS

24969-07-1
Record name 1,2-Butylene oxide homopolymer
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DSSTOX Substance ID

DTXSID6020569
Record name 1,2-Epoxybutane
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Molecular Weight

72.11 g/mol
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Physical Description

1,2-butylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point near 0 °F. Density about 6.9 lb / gal. Soluble in water. Boiling point near 140 °F. Flammable over a wide range of vapor-air concentrations. May polymerize with the evolution of heat and possible rupture of container if contaminated. Vapors irritate eyes, skin and respiratory system. Prolonged contact with skin may cause in delayed burns. Vapors are heavier than air. Used as an intermediate to make various polymers. Chemicals that polymerize are often stabilized by refrigeration., Liquid, Colorless liquid with a characteristic odor; [ICSC] Colorless liquid with an unpleasant odor; May decompose on exposure to moisture; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

145 °F at 760 mmHg (NTP, 1992), 63.4 °C, 63.3 °C
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Flash Point

10 °F (NTP, 1992), -22 °C, -7 °F (-22 °C) (closed cup), -22 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, 95.5 g/L at 25 °C (OECD Method 105), In water, 8.68 g/100 g water at 25 °C, In water, 59 g/L at 20 °C, Very soluble in ethanol, acetone; miscible with ether, Miscible with common aliphatic and aromatic solvents, Solubility in water, g/100ml at 20 °C: 5.9 (moderate)
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Density

0.826 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3
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Vapor Density

2.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.49 (Air = 1), Relative vapor density (air = 1): 2.2
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Vapor Pressure

160 mmHg at 55 °F ; 215 mmHg at 70.0 °F (NTP, 1992), 180.0 [mmHg], 170 mm Hg at 24 °C, Vapor pressure, kPa at 20 °C: 18.8
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Color/Form

Colorless liquid

CAS No.

106-88-7
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Record name BUTYLENE OXIDE (STABILIZED)
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-76 °F (NTP, 1992), -150 °C
Record name 1,2-BUTYLENE OXIDE
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URL https://cameochemicals.noaa.gov/chemical/2689
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-BUTENE OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BUTYLENE OXIDE (STABILIZED)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In U.S. Pat. No. 5,077,418 and U.S. Pat. No. 5,117,013 it is reported that the hydrogenation of vinyloxirane solutions over palladium-containing catalysts gives n-butyraldehyde as main product. For instance, hydrogenation of vinyloxirane together with tetrahydrofuran as solvent over a supported palladium catalyst (5% by weight of palladium on activated carbon) at a temperature of from 50 to 55° C. and a pressure of 3.5 bar gives after a reaction time of 3 h a hydrogenation effluent comprising 55% of n-butyraldehyde, only 27% of 1,2-butylene oxide and 9% of n-butanol. If the hydrogenation is carried out over alumina-supported palladium catalysts (5% of Pd/Al2O3), only traces of 1,2-butylene oxide are formed after 6 hours at from 25 to 55° C. and a pressure of 3.5 bar or after 4 hours at 100° C. and 20.7 bar. n-Butyraldehyde is formed as the main product with a selectivity of, respectively, 87% or 78% and quantitative conversion. The two U.S. applications also describe the hydrogenation of vinyloxirane over Raney nickel, when n-butanol is formed as the main product. The 1,2-butylene oxide yield is relatively low at 41%. The hydrogenation of vinyloxirane over a supported platinum catalyst (1% by weight of Pt/Al2O3) at 100° C. and 20.7 bar hydrogen pressure produces after 4.6 h and complete conversion only 40% of 1,2-butylene oxide and also 23% of n-butanol, 24% of butanols, 5% of crotonaldehyde and 3% of n-butyraldehyde. Other platinum catalysts give even lower 1,2-butylene oxide yields.
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Synthesis routes and methods II

Procedure details

In an autoclave having a capacity of 50 ml, the solution to be hydrogenated comprising 2.5 g of vinyloxirane and 22.5 g of tetrahydrofuran was admixed with 0.5 g of catalyst No. 1 without prior activation with hydrogen and hydrogenated with hydrogen at 25° C. and 40 bar for 8 hours while stirring. At a conversion of 100%, 91.7 mol% of 1,2-butylene oxide, 1.0 mol% of n-butyraldehyde and 2.6 mol% of n-butanol were obtained. Examples 3-22
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,288,867 discloses the stabilization of nitromethane by the addition thereto of a stabilizing liquid such as acetone, benzene, 1,2 butylene oxide, cyclohexanone, methylene chloride etc. to provide a safe method for the bulk transportation of nitromethane.
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Synthesis routes and methods IV

Procedure details

Exemplary organic compounds having at least two reactive hydrogen-containing groups includes (1) hydroxyl group-containing compounds such as (a) diols such as ethylene glycol, propylene glycol, 1,4-butylene glycol, 1,3-butylene glycol, polyethylene glycol and polypropylene glycol; (b) polyols such as glycerine, trimethylolpropane, pentaerythritol and sorbitol; (c) polyester polyols such as polyether polyols having a molecular weight of about 500 to about 100,000 obtained by addition reaction of at least one polyhydric alcohol such as glycerine and propylene glycol to at least one alkylene oxide such as ethylene oxide, propylene oxide and 1,2-butylene oxide, polyether polyols obtained by reaction of an alkylene oxide with a polyfunctional compound such as ethylene diamine and ethanolamine and polytetramethylene glycols obtained by ring-opening polymerization of tetrahydrofuran; (d) polyester polyols such as polyester polyols having a molecular weight of about 500 to about 100,000 obtained by condensation reaction of at least one dicarboxylic acid such as succinic acid, adipic acid, sebacic acid, dimeric acid, maleic anhydride, phthalic anhydride, isophthalic acid and terephthalic acid with at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, butylene glycol, neopentyl glycol, trimethylolpropane and glycerine; (e) acrylic polyols such as acrylic polyols having a molecular weight of about 500 to about 100,000 obtained by polymerizing at least one acrylate or methacrylate having at least one hydroxyl group in the molecule such as 2-hydroxyethyl acrylate, hydroxypropyl acrylate, 2-hydroxyethyl methacrylate and hydroxypropyl methacrylate and at least one acrylate or methacrylate such as methyl acrylate, ethyl acrylate, isopropyl acrylate, n-butyl acrylate, 2-ethylhexyl acrylate, methyl methacrylate, ethyl methacrylate, isopropyl methacrylate, n-butyl methacrylate, isobutyl methacrylate, n-hexyl methacrylate and lauryl methacrylate in the presence or absence of at least one compound selected from unsaturated carboxylic acids such as acrylic acid, methacrylic acid and itaconic acid, unsaturated amides such as acrylamide, N-methylolacrylamide and diacetone acrylamide and other polymerizable monomers such as styrene, glycidyl methacrylate, vinyltoluene, acrylonitrile; (2) other hydroxyl group-containing compounds such as polybutadienes having at least two terminal hydroxyl groups, polythioether polyols, polythioester polyols, polyacetal polyols, polycarbonate polyols and polyesteramide polyols; and (3) any mixtures of at least one hydroxyl group-containing compound as described above with at least one compound having at least two reactive hydrogen containing groups selected from (a) primary or secondary amino group-containing compounds such as diamines such as ethylenediamine, trimethylenediamine, 1,2-diaminopropylenediamine, tetramethylenediamine, hexamethylenediamine, 1,4-diaminocyclohexane, xylylenediamine, trimethylhexamethylenediamine, diaminodiphenylmethane and isophoronediamine, polyamines such as diethylenetriamine, triethylenetetramine, polyamines obtained by addition reaction of at least one alkylene polyamine such as diethylenetriamine and triethylenetetramine with at least one alkylene oxide such as ethylene oxide and propylene oxide and other modified polyamines, (b) carboxyl group-containing compounds such as liquid polybutadienes having at least two terminal carboxyl groups, (c) thiol group-containing compounds such as dithiols such as ethanediol and, 1,4-butanediol, polythiols such as trithioglycerine, polyether polythiols obtained by addition reaction of at least one polythiol with at least one alkylene oxide and polythioester polythiols obtained by condensation reaction of at least one dicarboxylic acid with at least one polythiol and (d) epoxy group-containing compounds such as epoxy resins having a molecular weight of about 500 to about 100,000 such as novolac type, epichlorohydrin type, cyclic oxirane type, glycidyl ether type, glycidyl ester type, polyglycol ether type, glycol ether type, epoxidated aliphatic unsaturated compound type, epoxidated fatty acid ester type, polycarboxylic acid ester type, aminoglycidyl type or resorcin type epoxy resins.
[Compound]
Name
polyethylene glycol
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polypropylene glycol
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polyols
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Epoxybutane
Reactant of Route 2
1,2-Epoxybutane
Reactant of Route 3
1,2-Epoxybutane
Reactant of Route 4
Reactant of Route 4
1,2-Epoxybutane
Reactant of Route 5
Reactant of Route 5
1,2-Epoxybutane
Reactant of Route 6
Reactant of Route 6
1,2-Epoxybutane
Customer
Q & A

ANone: The molecular formula of 1,2-Epoxybutane is C4H8O, and its molecular weight is 72.11 g/mol.

ANone: Yes, various spectroscopic techniques have been used to characterize this compound. For instance, [] employed 1H-NMR spectroscopy to study the metabolic effects of this compound on astroglia cells. Additionally, EPR spectroscopy has been extensively used to analyze the products formed during reactions involving this compound. [, ]

ANone: this compound is a reactive epoxide. Its stability can be affected by factors such as temperature, pH, and the presence of nucleophiles. Under acidic conditions, it readily undergoes ring-opening reactions. []

ANone: Yes, this compound is a valuable monomer in polymerization reactions. It can be polymerized through anionic ring-opening polymerization, leading to the formation of poly(butylene oxide). [, ]

ANone: Several catalysts have been reported for the anionic ring-opening polymerization of this compound. These include phosphazene bases, [, ] triisobutylaluminum, [] and secondary carbamates. []

ANone: Yes, computational chemistry has been instrumental in understanding the reactivity and reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations have been particularly useful in predicting reaction pathways and intermediates. [, , ]

ANone: While specific QSAR models for this compound are not mentioned in the provided abstracts, QSAR approaches can be employed to relate the structure of this compound and its derivatives to their biological activity and properties.

ANone: The presence and nature of substituents on the epoxide ring significantly influence the reactivity of this compound. For example, the introduction of electron-withdrawing groups like chlorine can alter the regioselectivity of ring-opening reactions. []

ANone: Yes, this compound is classified as a potential carcinogen. Studies have shown that inhalation exposure to this compound can lead to the formation of tumors in rats. [] Additionally, it is mutagenic in bacterial and mammalian cell assays. [, ]

ANone: Long-term exposure to this compound has been linked to an increased risk of cancer, particularly in the respiratory system. []

ANone: this compound can be degraded in the atmosphere through reaction with hydroxyl radicals. [] This reaction leads to the formation of various products, and the atmospheric lifetime of this compound is estimated based on the rate of this reaction.

ANone: Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for analyzing this compound. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is valuable for structural characterization and studying reaction mechanisms. [, , , ]

ANone: Early research on this compound focused on its synthesis, reactivity, and polymerization behavior. [] Over time, studies have explored its toxicity, [] environmental fate, [] and potential applications in various fields.

ANone: Due to its toxicity concerns, research on finding safer alternatives to this compound is ongoing. Depending on the specific application, alternative epoxides or other chemicals with similar properties are being explored. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.